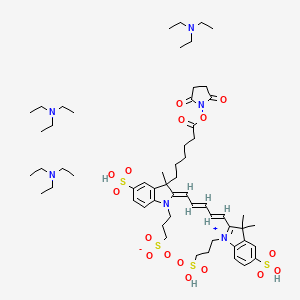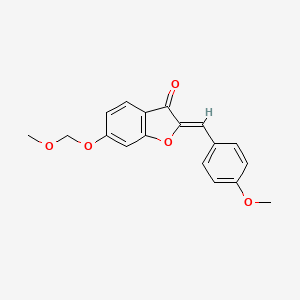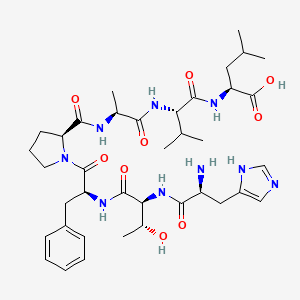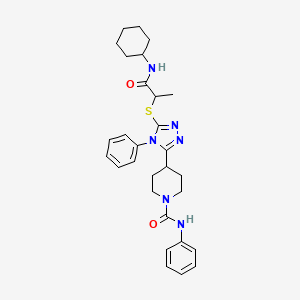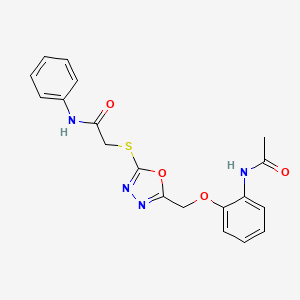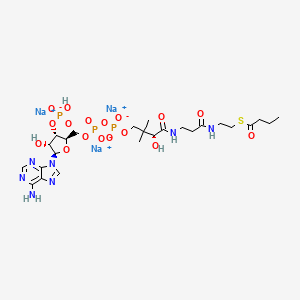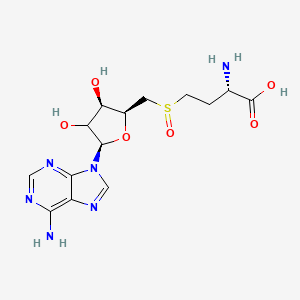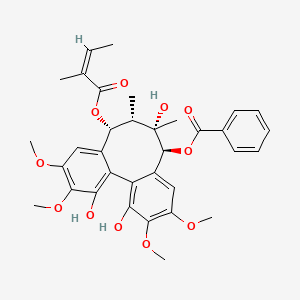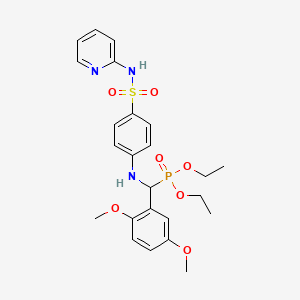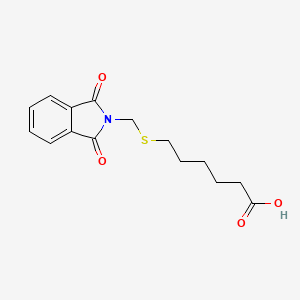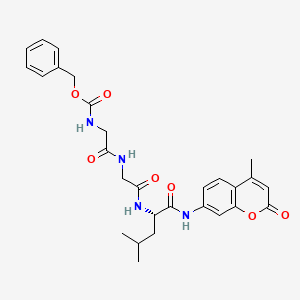
OVA-Q4H7 Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The OVA-Q4H7 Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
Industrial production of peptides like OVA-Q4H7 involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is followed by purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
The OVA-Q4H7 Peptide primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Phosphorylation Reagents: Kinases
Dephosphorylation Reagents: Phosphatases
Major Products Formed
The primary product formed is the this compound itself. In biological systems, it can form phosphorylated derivatives, which play a role in signal transduction pathways .
Scientific Research Applications
The OVA-Q4H7 Peptide is extensively used in immunological research. It serves as a model antigen for studying T cell responses, thymic selection, and TCR affinity . Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigates T cell development and function.
Medicine: Explores potential therapeutic applications in immunotherapy.
Industry: Utilized in the production of research reagents and diagnostic tools
Mechanism of Action
The OVA-Q4H7 Peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules, which are then recognized by TCRs on CD8+ T cells. This interaction initiates a cascade of intracellular signaling events, leading to T cell activation and differentiation . The peptide’s affinity for TCRs influences the strength and outcome of the immune response .
Comparison with Similar Compounds
Similar Compounds
SIINFEKL: The original ovalbumin peptide (257-264), known for its strong positive selection properties.
Q4R7: Another variant of the ovalbumin peptide with different affinity characteristics.
G4: A variant with a different amino acid substitution, affecting its binding properties
Uniqueness
The OVA-Q4H7 Peptide is unique due to its specific amino acid sequence (SIIQFEHL), which provides a distinct affinity profile for TCRs. This makes it a valuable tool for studying the fine-tuning of TCR responsiveness and thymic selection processes .
Properties
Molecular Formula |
C46H71N11O13 |
|---|---|
Molecular Weight |
986.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI Key |
JSPLLEYJDBBPSC-YYSZAHCJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


